Home > Products > Screening Compounds P136601 > 2-(2,4-dichlorophenyl)-2-oxoethyl 4-oxo-4-[(4-phenoxyphenyl)amino]butanoate
2-(2,4-dichlorophenyl)-2-oxoethyl 4-oxo-4-[(4-phenoxyphenyl)amino]butanoate -

2-(2,4-dichlorophenyl)-2-oxoethyl 4-oxo-4-[(4-phenoxyphenyl)amino]butanoate

Catalog Number: EVT-4748074
CAS Number:
Molecular Formula: C24H19Cl2NO5
Molecular Weight: 472.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-(2,4-Dichlorophenyl)-2-oxoethyl 4-oxo-4-[(4-phenoxyphenyl)amino]butanoate is a naphthoquinone derivative []. Naphthoquinones are a class of organic compounds with a wide range of biological activities, including anti-cancer properties. This compound was specifically designed and synthesized as part of a study investigating new bioactive lead compounds for medicinal purposes, focusing on anti-breast cancer activity [].

Mechanism of Action

Although the precise mechanism of action of 2-(2,4-Dichlorophenyl)-2-oxoethyl 4-oxo-4-[(4-phenoxyphenyl)amino]butanoate is not elaborated upon in the available research, its anti-cancer activity is proposed to be linked to the regulation of the PI3K signal pathway []. This pathway plays a crucial role in cell growth and survival, and its dysregulation is implicated in various cancers. The compound potentially exerts its anti-cancer effects by modulating the activity of this pathway, leading to cell death or growth arrest in cancer cells.

Applications

The primary application explored for 2-(2,4-Dichlorophenyl)-2-oxoethyl 4-oxo-4-[(4-phenoxyphenyl)amino]butanoate in the provided research is its potential as an anti-cancer agent, specifically against breast cancer [, ]. In vitro studies demonstrated that this compound displayed higher cytotoxic activity against the MCF7 breast cancer cell line compared to doxorubicin, a commonly used chemotherapy drug []. This suggests its potential as a lead compound for developing new treatments for breast cancer.

N-{[(5-Methylisoxazol-3-yl)carbonyl]alanyl}-L-valyl-N1-((1R,2Z)-4-(benzyloxy)-4-oxo-1-{[(3R)-2-oxopyrrolidin-3-yl]methyl}but-2-enyl)-L-leucinamide

  • Compound Description: This compound is a known inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro), a key enzyme involved in viral replication .
  • Relevance: While not structurally similar to 2-(2,4-Dichlorophenyl)-2-oxoethyl 4-oxo-4-[(4-phenoxyphenyl)amino]butanoate, this compound is included due to its relevance as a known Mpro inhibitor. The paper discusses the molecular docking of both this compound and the target compound with Mpro, comparing their binding affinities and interactions .

(E)-1-(2,4-dichlorophenyl)-3-[4-(morpholin-4-yl)phenyl]prop-2-en-1-one

  • Compound Description: This is a chalcone-based compound investigated for its potential inhibitory activity against the SARS-CoV-2 main protease (Mpro) .
  • Relevance: This compound shares a similar core structure with 2-(2,4-Dichlorophenyl)-2-oxoethyl 4-oxo-4-[(4-phenoxyphenyl)amino]butanoate, specifically the presence of a 2,4-dichlorophenyl group. Both compounds were investigated for their interaction with the SARS-CoV-2 main protease (Mpro), comparing their binding modes and interactions with the active site residues .

Methyl 2-(4-nitrophenyl)-4-oxo-4-phenylbutanoate Derivatives

  • Compound Description: This class of compounds, specifically aryl-substituted methyl 2-(4-nitrophenyl)-4-oxo-4-phenylbutanoates, were investigated as potential inhibitors of rat liver microsomal retinoic acid-metabolizing enzymes .
  • Relevance: These compounds share a similar butanoate ester moiety with 2-(2,4-Dichlorophenyl)-2-oxoethyl 4-oxo-4-[(4-phenoxyphenyl)amino]butanoate. The study explores the impact of structural modifications on the inhibitory activity of these compounds, which could provide insights into the structure-activity relationships of the target compound as well .

3-(4-Nitrophenyl)-1-aryl-1,4-butanediol Derivatives

  • Compound Description: This class of compounds, derived from the reduction of the corresponding methyl 2-(4-nitrophenyl)-4-oxo-4-phenylbutanoates, displayed increased inhibitory potency against rat liver microsomal retinoic acid-metabolizing enzymes .
  • Relevance: These compounds, although not directly analogous, showcase a structural modification (reduction of the ketone to an alcohol) that could be explored in the context of 2-(2,4-Dichlorophenyl)-2-oxoethyl 4-oxo-4-[(4-phenoxyphenyl)amino]butanoate to potentially modulate its biological activity .

Methyl 4-(2,4-Dichlorophenyl)-4-hydroxyimino-2-(4-nitrophenyl)butanoate Oxime and its Rearrangement Products

  • Compound Description: This oxime derivative and its Beckmann rearrangement products were investigated for their activity against rat liver microsomal retinoic acid-metabolizing enzymes. Interestingly, the oxime acted as an activator, while the rearrangement products exhibited potent inhibitory activity .
  • Relevance: The presence of a 2,4-dichlorophenyl group in this compound directly relates it to 2-(2,4-Dichlorophenyl)-2-oxoethyl 4-oxo-4-[(4-phenoxyphenyl)amino]butanoate. This example highlights how subtle structural changes, such as oxime formation and rearrangement, can drastically alter the biological activity of compounds with similar core structures .

Properties

Product Name

2-(2,4-dichlorophenyl)-2-oxoethyl 4-oxo-4-[(4-phenoxyphenyl)amino]butanoate

IUPAC Name

[2-(2,4-dichlorophenyl)-2-oxoethyl] 4-oxo-4-(4-phenoxyanilino)butanoate

Molecular Formula

C24H19Cl2NO5

Molecular Weight

472.3 g/mol

InChI

InChI=1S/C24H19Cl2NO5/c25-16-6-11-20(21(26)14-16)22(28)15-31-24(30)13-12-23(29)27-17-7-9-19(10-8-17)32-18-4-2-1-3-5-18/h1-11,14H,12-13,15H2,(H,27,29)

InChI Key

AJOMMWGRRWLABL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CCC(=O)OCC(=O)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CCC(=O)OCC(=O)C3=C(C=C(C=C3)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.